molecular formula C12H26N3O2P B12726374 N'-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide CAS No. 117112-24-0

N'-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide

Cat. No.: B12726374
CAS No.: 117112-24-0
M. Wt: 275.33 g/mol
InChI Key: XQBQZAZUWVHYQB-UHFFFAOYSA-N
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Description

N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide is a chemical compound with the molecular formula C₁₂H₂₆N₃O₂P and a molecular weight of 275.331 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group, a dimethylamino group, and a morpholinylphosphonic diamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide typically involves the reaction of cyclohexylamine with dimethylamine and morpholine in the presence of a phosphonic acid derivative. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.

    Solvent: Common solvents like dichloromethane or toluene.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid to promote the reaction.

Industrial Production Methods

In industrial settings, the production of N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of phosphonic acid derivatives.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted phosphonic diamides.

Scientific Research Applications

N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide can be compared with other similar compounds, such as:

    N,N-Dimethyl-P-morpholinylphosphonic diamide: Lacks the cyclohexyl group, resulting in different chemical properties.

    Cyclohexyl-P-morpholinylphosphonic diamide: Lacks the dimethylamino group, affecting its reactivity and applications.

    N,N-Dimethyl-P-4-morpholinylphosphonic diamide: Similar structure but without the cyclohexyl group, leading to variations in its chemical behavior.

The uniqueness of N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

117112-24-0

Molecular Formula

C12H26N3O2P

Molecular Weight

275.33 g/mol

IUPAC Name

N-[dimethylamino(morpholin-4-yl)phosphoryl]cyclohexanamine

InChI

InChI=1S/C12H26N3O2P/c1-14(2)18(16,15-8-10-17-11-9-15)13-12-6-4-3-5-7-12/h12H,3-11H2,1-2H3,(H,13,16)

InChI Key

XQBQZAZUWVHYQB-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(NC1CCCCC1)N2CCOCC2

Origin of Product

United States

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